

An In-depth Technical Guide to 2-(2-Phenylethenyl)pyridine

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Compound of Interest

Compound Name: 2-(2-Phenylethenyl)pyridine

Cat. No.: B1596424

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This guide provides a comprehensive overview of 2-(2-phenylethenyl)pyridine, a heterocyclic aromatic compound of significant interest in chemical synthesis and medicinal chemistry. We will delve into its precise chemical identity, nomenclature, physical properties, synthesis methodologies, and its role as a versatile building block in the development of novel therapeutics.

Part 1: Chemical Identity and Nomenclature

The cornerstone of effective research is the precise identification of a chemical entity. 2-(2-Phenylethenyl)pyridine is known by several names, which can lead to ambiguity. This section clarifies its official IUPAC name and lists its common synonyms.

The formal IUPAC name for this compound is 2-(2-phenylethenyl)pyridine.^[1] The "(E)-" prefix is often used to specify the trans isomer, which is the more common form.^{[2][3]}

Common Synonyms: A variety of synonyms are used in literature and commercial listings. Recognizing these is crucial for comprehensive literature searches and material procurement.

- 2-Styrylpyridine^[1]
- ortho-Stilbazole^[4]
- (E)-2-Stilbazole^[3]

- 2-[(E)-2-phenylethenyl]pyridine[5]
- 2-(2-Phenylvinyl)pyridine[2][6]
- Azastilbene[6]

It is important to distinguish 2-(2-phenylethenyl)pyridine from its saturated analog, 2-(2-phenylethyl)pyridine, which has a different chemical structure and properties.[7][8]

Key Chemical Identifiers: For unambiguous identification, standardized chemical identifiers are used globally.

Identifier	Value	Source
CAS Number	714-08-9	[1][5][9]
Molecular Formula	C13H11N	[1][5]
PubChem CID	136350	[1]
InChIKey	BIAWAXVRXKIUQB-UHFFFAOYSA-N	[1]
MDL Number	MFCD00075764	[5]

Part 2: Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its application in experimental settings.

Property	Value
Molecular Weight	181.24 g/mol
Physical Form	Solid
Purity (Typical)	≥95%
Storage Conditions	Inert atmosphere, room temperature

Part 3: Synthesis Methodologies

The synthesis of 2-styrylpyridines can be achieved through several established organic chemistry reactions. These methods provide reliable pathways to the target molecule, often with good control over stereochemistry. The choice of method depends on the availability of starting materials, desired scale, and required purity.

Key synthetic approaches include:

- **Wittig Reaction:** This is a classic and versatile method for forming the carbon-carbon double bond. It typically involves the reaction of a benzaldehyde derivative with a picolylphosphonium salt.[\[4\]](#)
- **Condensation Reactions:** These methods often involve reacting α -picoline (2-methylpyridine) or its salts with a benzaldehyde derivative, frequently in the presence of a catalyst or dehydrating agent like acetic anhydride.[\[4\]](#)[\[10\]](#)
- **Coupling Reactions:** Palladium-catalyzed reactions, such as the Heck reaction between styrene and 2-bromopyridine, are also effective for forming the styryl linkage, often with high stereoselectivity for the E-isomer.[\[4\]](#)

Example Protocol: Synthesis via Aldol Condensation

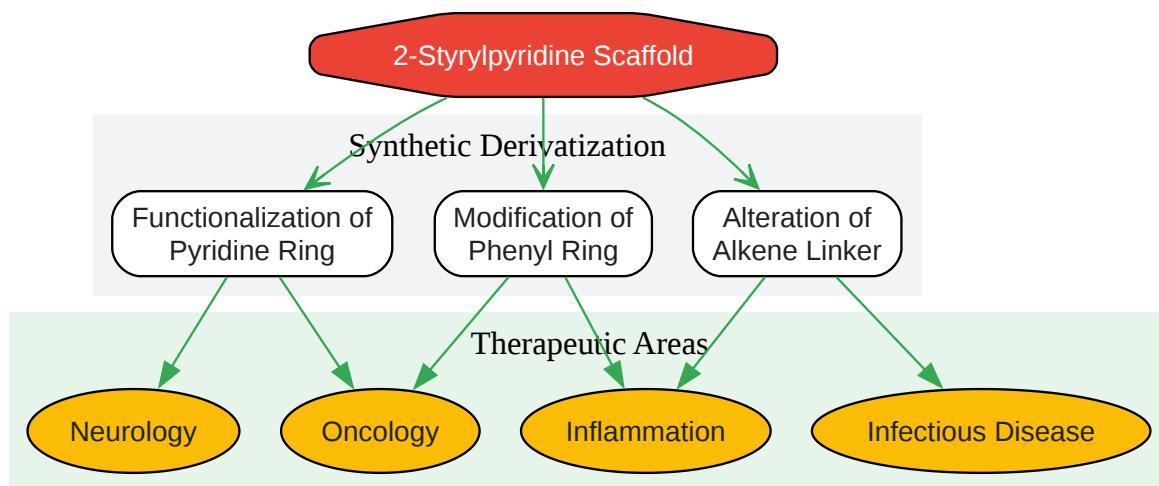
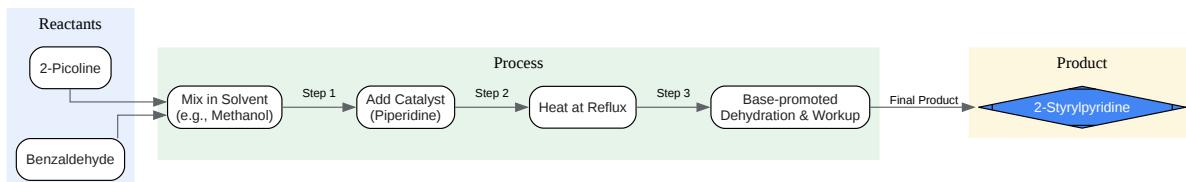
This protocol describes a common condensation reaction to synthesize 2-styrylpyridine. The underlying principle is the reaction of the active methyl group of 2-picoline with benzaldehyde, followed by dehydration to form the alkene linkage.

Step-by-Step Methodology:

- **Reactant Preparation:** A solution is prepared by combining 2-picoline (2-methylpyridine) and benzaldehyde in a suitable solvent, such as methanol.[\[10\]](#)
- **Catalysis:** A catalytic amount of a base, like piperidine, is added to the solution. The base facilitates the deprotonation of the methyl group on 2-picoline, forming a reactive carbanion.
- **Condensation:** The solution is heated at reflux for several hours (e.g., three hours).[\[10\]](#) During this time, the carbanion attacks the carbonyl carbon of benzaldehyde, forming an

aldol addition product.

- Dehydration & Workup: Subsequent heating, often with the addition of a stronger base solution like 40% sodium hydroxide, promotes the elimination of a water molecule from the aldol intermediate, yielding the final 2-styrylpyridine product.[10] The product is then isolated through standard workup procedures.



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